molecular formula C9H21NO B094052 N,N-dimethylheptan-1-amine Oxide CAS No. 15290-93-4

N,N-dimethylheptan-1-amine Oxide

Cat. No.: B094052
CAS No.: 15290-93-4
M. Wt: 159.27 g/mol
InChI Key: SOVWKKYLBJMOPM-UHFFFAOYSA-N
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Description

N,N-Dimethylheptan-1-amine oxide is an organic compound with the molecular formula C9H21NO. It is a tertiary amine oxide, characterized by the presence of a heptyl chain attached to a nitrogen atom, which is further bonded to two methyl groups and an oxygen atom. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylheptan-1-amine oxide can be synthesized through the oxidation of N,N-dimethylheptan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the amine oxide without over-oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts and stabilizers may also be employed to enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethylheptan-1-amine oxide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethylheptan-1-amine oxide primarily involves its surfactant properties. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. This action is particularly effective against bacterial cells, making it a potential antibacterial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

  • N,N-Dimethyloctan-1-amine oxide
  • N,N-Dimethylhexan-1-amine oxide
  • N,N-Dimethyldecan-1-amine oxide

Comparison: N,N-Dimethylheptan-1-amine oxide is unique due to its specific heptyl chain length, which influences its surfactant properties and biological activity. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different solubility, surface activity, and antimicrobial efficacy. For instance, N,N-dimethyloctan-1-amine oxide, with a longer alkyl chain, may have higher hydrophobicity and stronger membrane-disrupting capabilities .

Properties

IUPAC Name

N,N-dimethylheptan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-4-5-6-7-8-9-10(2,3)11/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVWKKYLBJMOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00409296
Record name N,N-Dimethylheptan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15290-93-4
Record name N,N-Dimethylheptan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00409296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylheptylamine N-oxide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 28.6 g of dimethylheptyl amine was added slowly 100 ml 30% H2O2 as in Example 4 to give the dimethylheptyl amine oxide. NMR showed the resulting semisolid material to contain 29% water and 71% of the amine oxide.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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